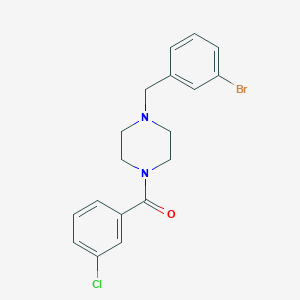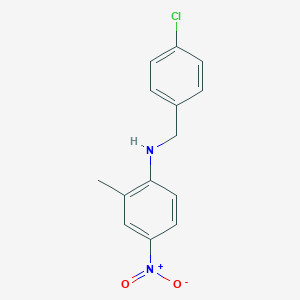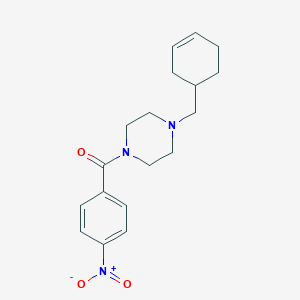![molecular formula C12H14N2O3S B229572 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, also known as EMPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMPT is a crystalline solid that is soluble in organic solvents and has a molecular weight of 291.35 g/mol. In
作用機序
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione binds to PPARγ and enhances its activity, leading to the downstream effects of improved insulin sensitivity, reduced blood glucose levels, induction of apoptosis, and inhibition of inflammation.
Biochemical and Physiological Effects:
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease triglyceride levels. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis and inhibit tumor growth in cancer cells. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate the PPARγ pathway, which is a well-established therapeutic target for various diseases. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the potential side effects of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione are not well understood, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for the research of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. One potential application of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is in the treatment of diabetic complications such as neuropathy and retinopathy. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential use in combination therapy with other drugs for the treatment of cancer. Further studies are needed to fully understand the therapeutic potential of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione and its safety profile.
合成法
The synthesis of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide and sulfuric acid. The resulting product is then reacted with thiosemicarbazide to yield 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. The overall yield of this synthesis method is around 70%.
科学的研究の応用
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels in animal models. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been found to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
5-(4-ethoxyanilino)-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-9-6-4-8(5-7-9)13-10-11(15)14(2)12(16)18-10/h4-7,10,13H,3H2,1-2H3 |
InChIキー |
FWCWBSDIHQQAPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![2-{4-[1-(2-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229490.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)

![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)



